![molecular formula C20H22N4O B2925253 1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1105209-56-0](/img/structure/B2925253.png)
1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s by researchers at the pharmaceutical company Merck, who were searching for novel compounds that could modulate the activity of mGluR5. Since then, MPEP has become an important tool in neuroscience research, as it allows scientists to study the role of mGluR5 in a variety of physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been explored in the synthesis and structural analysis of various organic molecules. One study details the synthesis of a related compound and analyzes its solid-state formation and molecular interactions, highlighting the potential utility of similar compounds in creating complex organic structures (Bisseyou et al., 2007).
Metal-Organic Frameworks (MOFs)
- Research on 2D cadmium(II) coordination polymers involves compounds with structural similarities, demonstrating the role of such molecules in the development of novel MOFs. These frameworks have been studied for their thermal stability and fluorescent properties, indicating applications in materials science (Li et al., 2012).
Antiviral Activity
- Certain derivatives have been synthesized and evaluated for their antiviral activities, with research findings supporting their potential use in developing new antiviral agents. This illustrates the applicability of such compounds in medicinal chemistry and drug development (Attaby et al., 2006).
Coordination Chemistry and Host-Guest Complexes
- Studies on imidazopyridine-based cations and their complexation with crown ethers reveal insights into the formation of host-guest complexes. This research underscores the significance of these compounds in understanding molecular recognition and designing molecular machines (Moreno-Olivares et al., 2013).
Catalysis
- Investigations into ruthenium(II)-NNN pincer complexes for coupling reactions highlight the catalytic potential of related compounds. Such research contributes to the field of catalysis, particularly in the synthesis of heterocyclic compounds and the development of efficient catalysts (Li et al., 2018).
Drug Design and Bioactive Scaffolds
- A study reports the synthesis of imidazopyridines with significant inhibitory activity against snake venom phospholipase A2, suggesting the therapeutic potential of such compounds. This underscores the importance of these molecules in drug design and the development of new treatments (Anilkumar et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-9-12-23(13-10-15)19(25)14-24-18-8-3-2-6-16(18)22-20(24)17-7-4-5-11-21-17/h2-8,11,15H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPQJOUGWJRKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)
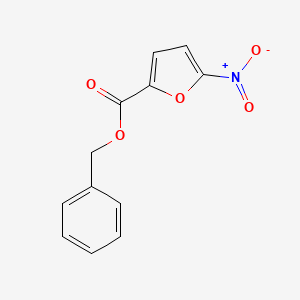
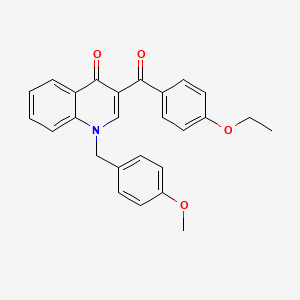
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
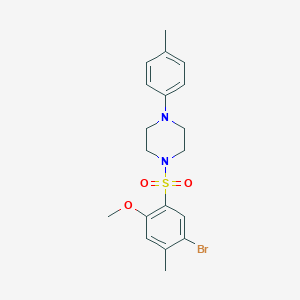
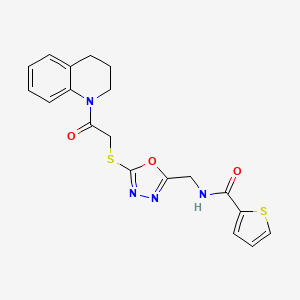
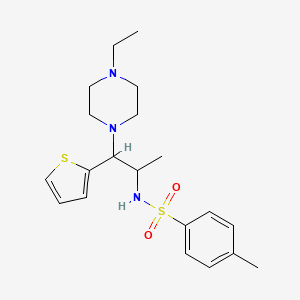

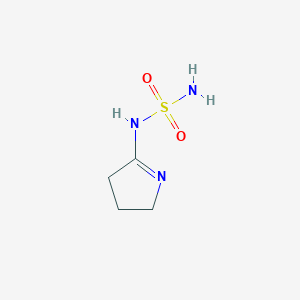
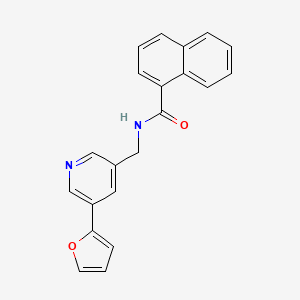
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

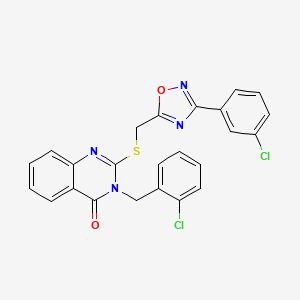
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)